Cas no 53337-81-8 (4(1H)-Pyridazinone, 3,6-dichloro-)

4(1H)-Pyridazinone, 3,6-dichloro- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyridazinone, 3,6-dichloro-
- 4(1H)-Pyridazinone, 3,6-dichloro-
- AKOS015850272
- 3,6-Dichloropyridazin-4-ol
- 4-Pyridazinol, 3,6-dichloro-
- J-511396
- EINECS 220-477-0
- SCHEMBL10321593
- 3,6-dichloro-1H-pyridazin-4-one
- CS-0097969
- AS-37828
- NS00028368
- A850773
- 3,6-Dichloro-4(1h)-pyridazinone
- 3,6-Dichloropyridazin-4(1H)-one
- SY045542
- AMY24925
- 53337-81-8
- MFCD04971276
- 2779-81-9
- DTXSID60182114
- 3,6-Dichloro-4-hydroxypyridazine
- DB-028310
- DB-193610
- EN300-122918
- 4-hydroxy-3,6-dichloropyridazine
- 3,6-dichloro-4-pyridazinol
- AKOS005266547
- AC-907/34115005
-
- MDL: MFCD04971276
- インチ: InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9)
- InChIKey: UZRZWRDICWBWBA-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=NN=C1Cl)Cl)O
計算された属性
- せいみつぶんしりょう: 163.9544181g/mol
- どういたいしつりょう: 163.9544181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 41.5Ų
4(1H)-Pyridazinone, 3,6-dichloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H42880-250mg |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 250mg |
¥172.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H42880-5g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 5g |
¥1172.0 | 2023-09-07 | |
Alichem | A029190911-25g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 25g |
$459.62 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H42880-1g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 1g |
¥362.0 | 2023-09-07 | |
Alichem | A029190911-100g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 100g |
$1353.40 | 2023-09-01 | |
Alichem | A029190911-500g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 500g |
$4877.60 | 2023-09-01 |
4(1H)-Pyridazinone, 3,6-dichloro- 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
4(1H)-Pyridazinone, 3,6-dichloro-に関する追加情報
4(1H)-Pyridazinone, 3,6-dichloro- (CAS No. 53337-81-8): A Comprehensive Overview
4(1H)-Pyridazinone, 3,6-dichloro-, also known by its CAS registry number 53337-81-8, is a heterocyclic compound belonging to the pyridazinone family. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a pyridazine ring system with a ketone group at position 4 and chlorine substituents at positions 3 and 6. These structural features contribute to its distinct reactivity and stability, making it a valuable compound in both academic and industrial research.
The synthesis of 4(1H)-pyridazinone, 3,6-dichloro- has been extensively studied, with researchers exploring various synthetic routes to optimize yield and purity. One of the most common methods involves the cyclization of appropriately substituted diamines or amides under specific reaction conditions. Recent advancements in catalytic techniques have further enhanced the efficiency of these reactions, enabling the production of high-quality samples for downstream applications.
One of the most notable applications of 4(1H)-pyridazinone, 3,6-dichloro- is in the field of agricultural chemistry. Studies have shown that this compound exhibits potent herbicidal activity, making it a promising candidate for developing new generations of herbicides. Its ability to inhibit key enzymes involved in plant metabolism has been extensively documented, with recent research highlighting its selectivity towards certain weed species while maintaining low toxicity to crops.
In addition to its agricultural applications, 4(1H)-pyridazinone, 3,6-dichloro- has also found utility in the pharmaceutical industry. Researchers have investigated its potential as a building block for drug development, particularly in the design of antimicrobial agents and anticancer drugs. The compound's ability to modulate cellular pathways and interact with specific protein targets has been explored through advanced computational modeling and in vitro assays.
The environmental impact of 4(1H)-pyridazinone, 3,6-dichloro- has also been a topic of interest. Studies assessing its biodegradation rates and persistence in soil and water systems have provided valuable insights into its environmental fate. Recent findings suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its potential for long-term accumulation in ecosystems.
From a structural perspective, the presence of chlorine atoms at positions 3 and 6 introduces significant electronic effects into the pyridazine ring system. These effects influence the compound's reactivity towards nucleophilic and electrophilic attack, making it versatile in organic transformations. For instance, researchers have utilized these positions for further functionalization, leading to the development of derivatives with enhanced biological activity.
The spectroscopic properties of 4(1H)-pyridazinone, 3,6-dichloro- have been thoroughly characterized using techniques such as UV-Vis spectroscopy and NMR analysis. These studies have provided critical information about the compound's electronic transitions and molecular conformation, which are essential for understanding its optical properties and reactivity.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 4(1H)-pyridazinone, 3,6-dichloro- under various reaction conditions with unprecedented accuracy. By employing density functional theory (DFT) calculations and molecular dynamics simulations, scientists can now design more efficient synthetic pathways and predict the outcomes of complex chemical reactions involving this compound.
In conclusion, 4(1H)-pyridazinone, 3,6-dichloro- (CAS No. 53337-81-8) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its favorable reactivity and stability profile
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